Cas no 27655-41-0 (isoquinoline-5-carbonitrile)
isoquinoline-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Cyanoisoquinoline
- Isoquinoline-5-carbonitrile
- 5-Isoquinolinecarbonitrile
- 5-Cyano-isochinolin
- Isochinolin-5-carbonitril
- XVJDHUCBVHTPGE-UHFFFAOYSA-N
- PubChem18074
- BAS 04918776
- isoquinoline-5-carbon itrile
- MLS000075726
- 5-cyanoisoquinoline, AldrichCPR
- HMS2349E22
- SBB087007
- STK076823
- VQ10264
- AB13764
- SMR000013058
- ST035538
- BL00218
- isoquinoline-5-carbonitrile
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- MDL: MFCD03109890
- Inchi: 1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H
- InChI Key: XVJDHUCBVHTPGE-UHFFFAOYSA-N
- SMILES: N1C=CC2C(C#N)=CC=CC=2C=1
Computed Properties
- Exact Mass: 154.05300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- XLogP3: 1.8
- Topological Polar Surface Area: 36.7
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138-140 ºC
- Boiling Point: 341.5±15.0 ºC (760 Torr),
- Flash Point: 119.8±5.6 ºC,
- Refractive Index: 1.4820 (estimate)
- Solubility: Very slightly soluble (0.66 g/l) (25 º C),
- PSA: 36.68000
- LogP: 2.10648
isoquinoline-5-carbonitrile Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
isoquinoline-5-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
isoquinoline-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111174-5g |
isoquinoline-5-carbonitrile |
27655-41-0 | 98% | 5g |
$271 | 2021-08-06 | |
| Chemenu | CM111174-10g |
isoquinoline-5-carbonitrile |
27655-41-0 | 98% | 10g |
$417 | 2021-08-06 | |
| Chemenu | CM111174-25g |
isoquinoline-5-carbonitrile |
27655-41-0 | 98% | 25g |
$748 | 2021-08-06 | |
| Fluorochem | 078778-1g |
5-Cyanoisoquinoline |
27655-41-0 | 95% | 1g |
£53.00 | 2022-03-01 | |
| Fluorochem | 078778-5g |
5-Cyanoisoquinoline |
27655-41-0 | 95% | 5g |
£212.00 | 2022-03-01 | |
| Fluorochem | 078778-10g |
5-Cyanoisoquinoline |
27655-41-0 | 95% | 10g |
£369.00 | 2022-03-01 | |
| Fluorochem | 078778-25g |
5-Cyanoisoquinoline |
27655-41-0 | 95% | 25g |
£738.00 | 2022-03-01 | |
| TRC | C988018-100mg |
5-Cyanoisoquinoline |
27655-41-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C988018-250mg |
5-Cyanoisoquinoline |
27655-41-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C988018-500mg |
5-Cyanoisoquinoline |
27655-41-0 | 500mg |
$87.00 | 2023-05-18 |
isoquinoline-5-carbonitrile Suppliers
isoquinoline-5-carbonitrile Related Literature
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1. Reactions of 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with nucleophilesIoannis Niopas,Gordon A. Smail J. Chem. Soc. Perkin Trans. 1 1991 119
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2. Reactions of 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with nucleophilesIoannis Niopas,Gordon A. Smail J. Chem. Soc. Perkin Trans. 1 1991 119
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Ramendra Pratap,Resmi Raghunandan,P. R. Maulik,Vishnu Ji Ram RSC Adv. 2012 2 1299
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4. Synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole by two routes and conversion of uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-a]carbazoleDimitrios Cohylakis,Geoffrey J. Hignett,Keith V. Lichman,John A. Joule J. Chem. Soc. Perkin Trans. 1 1974 1518
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5. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783
Additional information on isoquinoline-5-carbonitrile
Recent Advances in Isoquinoline-5-carbonitrile (CAS: 27655-41-0) Research: A Comprehensive Briefing
Isoquinoline-5-carbonitrile (CAS: 27655-41-0) has emerged as a pivotal scaffold in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This briefing synthesizes the latest research findings, focusing on the molecular mechanisms, synthetic methodologies, and therapeutic applications associated with this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of isoquinoline-5-carbonitrile derivatives as selective inhibitors of protein kinases involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar potency against specific kinase targets. Notably, derivatives of 27655-41-0 exhibited improved pharmacokinetic profiles, including enhanced bioavailability and reduced off-target effects, as confirmed through in vivo models.
In the realm of synthetic chemistry, advancements in catalytic C-H functionalization have enabled more efficient routes to isoquinoline-5-carbonitrile derivatives. A breakthrough paper in Angewandte Chemie (2024) detailed a palladium-catalyzed cyanation protocol that significantly reduces reaction times and improves yields compared to traditional methods. This innovation is particularly relevant for scaling up production while maintaining high purity standards, a critical factor for pharmaceutical applications.
Neuropharmacological research has also explored the potential of 27655-41-0-based compounds as modulators of neurotransmitter systems. A recent preclinical study revealed that certain structural analogs of isoquinoline-5-carbonitrile exhibit dual activity as dopamine D2 receptor antagonists and serotonin reuptake inhibitors, suggesting promise for treating psychiatric disorders. These findings were further supported by molecular docking simulations, which elucidated the compound's interactions with key neural receptors.
The antimicrobial potential of isoquinoline-5-carbonitrile derivatives has gained attention in light of rising antibiotic resistance. A 2024 multi-center study identified several 27655-41-0 analogs with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA strains. Mechanistic studies indicated that these compounds disrupt bacterial cell wall synthesis through a novel target, distinct from existing antibiotic classes, thereby reducing the likelihood of cross-resistance.
From a drug development perspective, recent patent filings (2023-2024) highlight the growing commercial interest in isoquinoline-5-carbonitrile scaffolds. Several pharmaceutical companies have claimed novel compositions incorporating 27655-41-0 derivatives for oncology and immunology indications, with two candidates currently progressing through Phase I clinical trials. These developments underscore the compound's transition from a research tool to a potential therapeutic entity.
In conclusion, the body of research surrounding isoquinoline-5-carbonitrile (27655-41-0) continues to expand, revealing new dimensions of its chemical versatility and therapeutic potential. Future directions likely include further optimization of its pharmacokinetic properties, exploration of combination therapies, and investigation of its applications in emerging areas such as targeted protein degradation. The compound's unique structural features position it as a valuable asset in the ongoing quest for novel bioactive molecules.
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